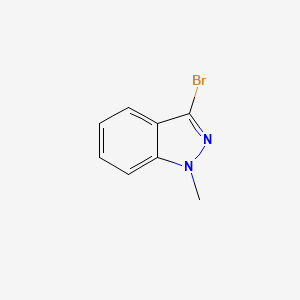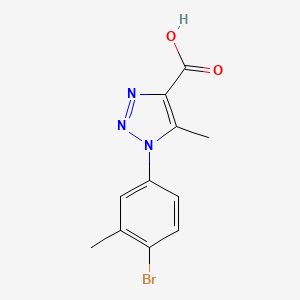
3-Amino-4-(cyclohexylamino)benzonitrile
Vue d'ensemble
Description
The compound 3-Amino-4-(cyclohexylamino)benzonitrile is a derivative of benzonitrile with potential applications in various fields, including medicinal chemistry and neuroimaging. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation and substitution reactions. For instance, the synthesis of an F-18 fluorobenzyl analogue of DASB, which is structurally similar to this compound, was achieved by substituting the DASB precursor with a p-[18F]fluorobenzyl iodide prosthetic group . This indicates that the synthesis of this compound could potentially involve similar strategies, utilizing a suitable prosthetic group to introduce the cyclohexylamino moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined through crystallography. For example, the crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, a compound with a benzonitrile core and additional functional groups, was found to belong to the monoclinic system with space group P21/c . This suggests that this compound could also crystallize in a similar system, and its structure could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of benzonitrile derivatives is influenced by the functional groups attached to the core structure. The papers provided do not detail specific reactions for this compound, but they do describe the reactivity of related compounds. For instance, the synthesis of the F-18 fluorobenzyl analogue of DASB involved a nucleophilic aromatic substitution facilitated by the presence of the amino and sulfanyl groups . This implies that this compound may undergo similar nucleophilic substitutions depending on the substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can vary widely based on their molecular structure. The papers provided do not offer specific data on the physical and chemical properties of this compound. However, they do mention that the F-18 fluorobenzyl analogue of DASB exhibits excellent in vitro and in vivo properties toward the serotonin transporter , and that another benzonitrile derivative showed some inhibition of cancer cell proliferation . These findings suggest that this compound may also exhibit unique biological properties that could be of interest in pharmaceutical research.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, 3-Amino-4-(cyclohexylamino)benzonitrile est étudié pour son potentiel en tant que composant de base dans la conception et la synthèse de médicaments. Sa structure pourrait être utilisée dans le développement de nouveaux agents thérapeutiques, en particulier en raison de la présence de groupes fonctionnels amine et nitrile, qui sont courants dans les produits pharmaceutiques .
Science des matériaux
L’utilité du composé en science des matériaux découle de son potentiel en tant que précurseur de matériaux avancés. Sa structure moléculaire robuste pourrait être incorporée dans des polymères ou des revêtements qui nécessitent des fonctionnalités chimiques spécifiques pour des performances améliorées .
Synthèse chimique
This compound: joue un rôle dans la synthèse chimique en tant qu’intermédiaire. Il peut participer à diverses réactions, y compris la condensation et la cyclisation, pour produire des molécules complexes ayant des applications diverses .
Chimie analytique
En chimie analytique, ce composé pourrait être utilisé comme étalon ou réactif dans les méthodes chromatographiques ou la spectroscopie. Ses propriétés spectrales uniques permettent son utilisation dans l’étalonnage des instruments et la validation des méthodes analytiques .
Biochimie
La recherche en biochimie peut exploiter This compound pour étudier les interactions enzyme-substrat ou comme un fragment dans la modification de biomolécules. Son interaction avec les systèmes biologiques peut fournir des informations sur les processus cellulaires .
Sciences de l’environnement
Les applications en sciences de l’environnement peuvent inclure l’utilisation de This compound dans la détection et la quantification des polluants. Ses propriétés chimiques pourraient le rendre approprié pour les efforts de surveillance et de remédiation environnementales .
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-4-(cyclohexylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZUJPYAPODPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)








![6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1289268.png)


